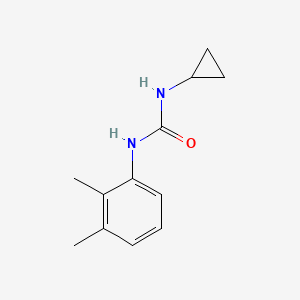

1-Cyclopropyl-3-(2,3-dimethylphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPOVJLLISNGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Substituted Ureas

Retrosynthetic Analysis of 1-Cyclopropyl-3-(2,3-dimethylphenyl)urea

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting a complex target molecule into simpler, readily available starting materials. For this compound, the most logical and common disconnection occurs at the carbon-nitrogen (C-N) bonds of the urea (B33335) functional group.

This primary disconnection leads to two potential synthetic pathways, as illustrated below:

Pathway A: Disconnection of the N-acyl bond on the cyclopropylamine side suggests cyclopropylamine and 2,3-dimethylphenyl isocyanate as the key precursors. This is often the most direct route, as the isocyanate can be reacted with the amine to form the urea linkage in a straightforward addition reaction.

Pathway B: Alternatively, disconnection of the N-acyl bond adjacent to the dimethylphenyl ring points to 2,3-dimethylaniline and a cyclopropyl (B3062369) isocyanate synthon. While feasible, cyclopropyl isocyanate is less common than its aniline counterpart.

Further deconstruction of the isocyanate precursors leads to more fundamental building blocks. For instance, 2,3-dimethylphenyl isocyanate can be retrosynthetically derived from 2,3-dimethylaniline through phosgenation or by using a phosgene (B1210022) equivalent. This multi-step approach, while historically significant, is now often circumvented due to the extreme toxicity of phosgene. oup.com Modern methods focus on direct carbonylation or alternative carbonyl sources.

Therefore, the most practical retrosynthetic blueprint for this compound identifies cyclopropylamine and 2,3-dimethylaniline (as a precursor to the isocyanate or for direct use in carbonylative methods) as the primary synthetic precursors. A similar synthesis for an analogous compound, 1-cyclopropyl-3-(3,5-dimethylphenyl)-urea, has been reported starting from 3,5-dimethylphenylisocyanate and cyclopropylamine, validating this strategic approach. prepchem.com

Novel Synthetic Routes for Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas is a significant area of research, driven by their prevalence in pharmaceuticals and agrochemicals. mdpi.com Traditional methods often rely on hazardous reagents like phosgene, prompting the development of safer and more efficient alternatives. oup.com

Hypervalent Iodine Reagent Mediated Approaches

Hypervalent iodine compounds have emerged as mild and selective oxidizing reagents in a wide array of organic transformations. arkat-usa.orgacs.orgnih.gov Their application in urea synthesis represents a significant advance, offering a metal-free alternative to many catalytic systems. mdpi.com

A notable approach involves the coupling of amides and amines using iodosobenzene diacetate, PhI(OAc)₂. mdpi.comnih.gov This method avoids the need for metal catalysts, high temperatures, and inert atmospheres, proceeding under mild conditions. mdpi.comnih.gov The reaction is believed to proceed through a Hofmann-type rearrangement of the primary amide, mediated by the hypervalent iodine reagent, to generate an in situ isocyanate intermediate. This intermediate is then trapped by an amine present in the reaction mixture to furnish the unsymmetrical urea.

Table 1: Synthesis of Unsymmetrical Ureas using PhI(OAc)₂

| Amide | Amine | Product | Yield (%) |

|---|---|---|---|

| p-Toluamide | Propylamine | 1-Propyl-3-(p-tolyl)urea | 58% |

| p-Toluamide | Butylamine | 1-Butyl-3-(p-tolyl)urea | 68% |

| p-Toluamide | Cyclopropylamine | 1-Cyclopropyl-3-(p-tolyl)urea | 13% |

Data sourced from a study on the synthesis of unsymmetrical urea derivatives.

This protocol is valuable for its broad substrate scope and its potential for the late-stage functionalization of complex molecules. mdpi.comnih.gov

Metal-Free Catalytic Strategies in Urea Synthesis

The development of metal-free catalytic systems for urea synthesis aligns with the growing demand for more sustainable and cost-effective chemical processes. These strategies often utilize abundant and non-toxic reagents.

One innovative metal-free approach involves the use of carbon dioxide (CO₂) as a C1 building block. organic-chemistry.orgresearchgate.netsemanticscholar.org In a method developed by Rousseaux and colleagues, arylamines react with CO₂ in the presence of a base (like DBU) to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium reagents to generate an isocyanate in situ. The isocyanate can be subsequently trapped by various amines to yield unsymmetrical ureas under mild, metal-free conditions. researchgate.netsemanticscholar.org

Another proposed transition-metal-free strategy involves the reaction of CO₂ and nitrogen gas (N₂) over a dual boron-doped graphitic carbon nitride catalyst to produce urea, aiming to suppress unwanted side reactions and achieve high efficiency. google.com These methods highlight a shift away from reliance on transition metals and toxic reagents. researchgate.netgoogle.com

Green Chemistry Principles in Urea Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of commodity chemicals like urea to reduce environmental impact and improve sustainability. ureaknowhow.comrsc.org Conventional urea production is energy-intensive, relying on the Haber-Bosch process for ammonia synthesis, which operates at high temperatures and pressures and contributes significantly to global CO₂ emissions. acs.orgspringernature.com

Modern green approaches aim to address these shortcomings:

Electrochemical Synthesis: An emerging strategy is the direct electrochemical synthesis of urea from nitrogen gas and CO₂ at ambient temperature and pressure. acs.org This method bypasses the Haber-Bosch process entirely. For example, a catalyst consisting of palladium-copper nanoparticles on titanium dioxide nanosheets has been shown to facilitate this conversion. acs.org Another electrochemical approach uses nitrate (NO₃⁻), often found in wastewater, as the nitrogen source, coupling it with CO₂ to produce urea using an indium hydroxide nanocatalyst. springernature.com

Use of Captured CO₂: Green urea production schemes propose utilizing captured CO₂ as a feedstock, thereby creating a carbon-capture-and-utilization (CCU) cycle. ureaknowhow.comrsc.org

Renewable Hydrogen: The production of "green ammonia" via the Haber-Bosch process can be made more sustainable by using hydrogen generated from water electrolysis powered by renewable energy sources like solar or wind. ureaknowhow.comchemenggcalc.com

Precursor Synthesis and Optimization for this compound

The efficient synthesis of the target urea is highly dependent on the availability and synthesis of its key precursors. As identified in the retrosynthetic analysis, cyclopropylamine is a critical intermediate.

Synthesis of Cyclopropylamine Intermediates

Cyclopropylamine is a valuable building block in medicinal and agricultural chemistry due to the unique conformational and electronic properties conferred by the strained cyclopropane ring. longdom.orgacs.orgacs.org Several synthetic methods have been developed for its preparation.

Table 2: Common Synthetic Routes to Cyclopropylamines

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), alcohol | The carboxylic acid is converted to an acyl azide, which rearranges upon heating to an isocyanate, followed by trapping with an alcohol to form a carbamate. Subsequent hydrolysis yields the amine. acs.orgchemrxiv.org |

| Reductive Amination | Cyclopropanecarboxaldehyde | Ammonia/amine, reducing agent (e.g., NaBH₃CN) | The aldehyde reacts with an amine source to form an imine, which is then reduced to the target cyclopropylamine. longdom.org |

| From Cyclopropyl Halides | Cyclopropyl bromide/chloride | Ammonia or amine | Nucleophilic substitution of the halide by an amine. This can sometimes proceed via a cyclopropene intermediate. longdom.orgacs.org |

| Kulinkovich-de Meijere Reaction | Amides/Nitriles | Grignard reagents, Ti(Oi-Pr)₄ | This reaction allows for the formation of the aminocyclopropane moiety directly from amides or nitriles. acs.orgchemrxiv.org |

A well-documented and scalable synthesis of a cyclopropylamine derivative involves the Curtius rearrangement. For example, 1-cyclopropylcyclopropanecarboxylic acid can be converted to the corresponding N-Boc-protected amine in good yield using diphenylphosphoryl azide (DPPA) followed by trapping with tert-butanol. The protecting group is then readily removed with acid to afford the amine hydrochloride salt. nih.govresearchgate.net The choice of synthetic route often depends on factors such as substrate availability, desired scale, and stereochemical requirements. chemrxiv.org

Analog Design and Structure-Activity Relationship (SAR) Methodologies

The design of analogs and the study of their structure-activity relationships (SAR) are fundamental to medicinal chemistry and drug discovery. For a compound like this compound, these methodologies aim to explore the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.

The rational design of analogs of this compound is guided by an understanding of the role each structural component plays in its biological activity. The urea moiety is recognized as a privileged scaffold in medicinal chemistry, particularly for its role in kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets frontiersin.org. The diaryl urea framework, in particular, has been extensively utilized in the design of inhibitors for various enzymes.

SAR studies on related diaryl urea derivatives have provided key insights that can inform the design of new analogs nih.gov. The design process typically involves systematic modification of three main components of the parent molecule:

The Cyclopropyl Group (N-1 substituent): The small, rigid cyclopropyl ring is a unique substituent. SAR studies on related compounds, such as alkynyl diphenylurea derivatives, have shown that small cyclic chains like cyclopropyl can lead to inactivity, whereas larger rings like cyclopentyl or cyclohexyl can significantly increase potency against certain targets nih.gov. Therefore, a rational design approach would involve replacing the cyclopropyl group with other small alkyl groups, cycloalkyl groups of varying sizes (e.g., cyclobutyl, cyclopentyl), or even small heterocyclic rings to probe the size and conformational requirements of the binding pocket.

The Urea Linker (-NH-CO-NH-): The urea group is crucial for binding, often acting as a hydrogen bond donor and acceptor. While typically conserved, it can be replaced with bioisosteres like thiourea (B124793), guanidine, or other linkers to modulate binding affinity, solubility, and metabolic stability.

The 2,3-Dimethylphenyl Group (N-3 substituent): The substitution pattern on this aromatic ring is critical for activity and selectivity. Rational design strategies would involve:

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-dimethyl) to understand the impact of their location on binding.

Substitution Modification: Replacing the methyl groups with other substituents of varying electronic properties (electron-donating or electron-withdrawing) and sizes (e.g., methoxy, chloro, fluoro, trifluoromethyl). This helps to map the electronic and steric requirements of the target's binding site. For instance, in the design of COX-2 inhibitors, a methylsulfonyl pharmacophore on one phenyl ring was found to be crucial for activity nih.gov.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine, thiophene) to explore additional binding interactions.

Table 2: Rational Design Strategies for Analogs of this compound

| Molecular Component | Design Strategy | Rationale |

|---|---|---|

| N-1 Cyclopropyl Group | Vary cycloalkyl ring size (C4, C5, C6) | Probe steric limits of the binding pocket |

| Replace with small alkyl or branched alkyl groups | Evaluate the impact of conformational flexibility | |

| Urea Core | Bioisosteric replacement (e.g., thiourea) | Modify H-bonding capacity and physicochemical properties |

| N-3 Phenyl Ring | Alter position of methyl groups (e.g., 2,6- or 3,5-) | Determine optimal substitution pattern for activity |

| Introduce diverse substituents (e.g., -Cl, -OCH₃, -CF₃) | Explore electronic and steric effects on binding affinity | |

| Replace with heteroaromatic rings (e.g., pyridyl) | Introduce new potential binding interactions |

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of compounds (libraries) for high-throughput screening. For urea-based compounds, both solid-phase and liquid-phase synthesis strategies have been developed to create diverse libraries.

The general approach to synthesizing urea libraries involves the reaction of an amine with an isocyanate. In a combinatorial format, this can be achieved by reacting a library of amines with a library of isocyanates. Solid-phase organic synthesis (SPOS) is particularly well-suited for this purpose. In a typical solid-phase approach, an amine is attached to a solid support (resin). This resin-bound amine is then treated with a diverse set of isocyanates. Alternatively, an isocyanate can be linked to the resin and reacted with various amines. After the reaction, the desired urea products are cleaved from the solid support, facilitating purification as the excess reagents can be simply washed away.

Liquid-phase parallel synthesis is another effective method. In this technique, reactions are carried out in solution in individual wells of a microtiter plate. An efficient liquid-phase method has been developed for creating a piperazine-containing urea library, where a polymer-bound carbamoyl chloride reacts with various amines to produce the final products in high yield and purity after cleavage nih.gov. Such parallel synthesis techniques allow for the rapid creation of a grid of compounds from a set of starting materials, where the identity of each product is known by its location in the reaction array.

While large, diverse libraries are useful for initial hit discovery, focused libraries are often synthesized during the lead optimization phase. A focused library consists of a smaller, more strategically chosen set of compounds designed to explore the SAR around a specific, promising scaffold—in this case, the urea core.

The synthesis of a focused library of urea derivatives would leverage the same chemical reactions as a larger combinatorial library but with a more deliberate selection of building blocks based on prior SAR data. For example, if initial screening revealed that a particular substitution pattern on the phenyl ring is favorable, a focused library would be created with a wide variety of substituents specifically at that position, while keeping other parts of the molecule constant.

Recent advances have utilized continuous flow chemistry for the synthesis of focused urea libraries. This technique offers advantages in terms of reaction control, scalability, and automation. For instance, a continuous flow synthesis of two libraries of urea derivatives based on a piperidin-4-one scaffold was recently described, yielding twenty drug-like compounds in moderate to high yields researchgate.net. This approach allows for the efficient and rapid production of a curated set of analogs for detailed biological evaluation. The synthesis of thymidinyl dipeptide urea libraries on solid-phase also exemplifies a focused approach, targeting a specific class of compounds with potential biological relevance acs.org.

Stereochemical Considerations in the Synthesis of Substituted Ureas

Stereochemistry can play a critical role in the biological activity of a molecule. While this compound itself is an achiral molecule, the introduction of stereocenters into its analogs can have profound effects on their interaction with chiral biological targets like enzymes and receptors.

Stereochemical considerations in the synthesis of substituted ureas become important when one or more of the substituents attached to the urea nitrogen atoms are chiral. For instance, if the cyclopropyl group were replaced by a chiral substituent, such as a (S)- or (R)-sec-butyl group, the resulting ureas would be diastereomers. Similarly, introducing a chiral center into the dimethylphenyl portion of the molecule would lead to stereoisomers.

The synthesis of chiral, non-racemic ureas is typically achieved by using enantiomerically pure starting materials. The most common method involves the reaction of a chiral amine with an isocyanate or the reaction of a chiral isocyanate with an amine. Since the urea-forming reaction does not typically affect existing stereocenters, the stereochemistry of the starting material is directly transferred to the product.

For example, the synthesis of a library of chiral ureas can be accomplished by reacting an enantiopure amine with a series of different isocyanates. This approach is fundamental in the development of chiral organocatalysts, where chiral thioureas, for example, are widely used due to their ability to form specific hydrogen bonds in an asymmetric fashion mdpi.com. The synthesis of chiral N,N'-acetals has been achieved with high enantioselectivity using chiral urea catalysts derived from natural products like quinine, highlighting the importance of stereochemistry in the function of urea derivatives acs.org.

When designing and synthesizing libraries of urea-based compounds, it is therefore crucial to consider the potential impact of stereoisomerism. If a lead compound contains a racemic mixture, the individual enantiomers should be synthesized and tested separately, as it is common for one enantiomer to be significantly more active than the other or for the two enantiomers to have different biological activities altogether.

Molecular Mechanisms of Action and Biological Target Interactions Non Clinical Focus

Identification and Validation of Molecular Targets

The process of identifying the specific molecular targets of a compound is a critical step in drug discovery and chemical biology. This is typically achieved through a combination of computational and experimental approaches, including target-based and phenotypic screening.

In a target-based approach, compounds are screened against a known protein target that is hypothesized to be relevant to a particular disease or biological process. For urea (B33335) derivatives, a common target is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses. While specific data for 1-Cyclopropyl-3-(2,3-dimethylphenyl)urea is unavailable, studies on other phenyl urea derivatives have utilized target-based screening to assess their IDO1 inhibitory activity. In these studies, the inhibitory potential of the compounds is directly measured through enzymatic assays. This approach allows for the direct assessment of a compound's potency and selectivity for a specific target.

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. rsc.orgnih.gov This approach can uncover novel mechanisms of action. nih.gov For instance, a library of compounds could be screened for antiproliferative activity against cancer cell lines. nih.gov If a phenyl urea derivative shows activity, the subsequent challenge is "target deconvolution," which is the process of identifying the molecular target responsible for the observed phenotype. rsc.orgnih.govnih.gov This can involve a variety of advanced techniques, including affinity chromatography, proteomics, and genetic methods, to isolate and identify the protein(s) that the active compound binds to. nih.gov

Enzymatic Inhibition and Receptor Binding Studies

Many phenyl urea derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism through which they exert their biological effects.

Understanding the kinetic mechanism of enzyme inhibition provides insight into how a compound interacts with an enzyme to reduce its activity. This is often determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data can be analyzed using models like the Michaelis-Menten equation to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.comresearchgate.net For example, acetohydroxamic acid, a known urease inhibitor, acts as a competitive inhibitor by forming a complex with the nickel ions in the enzyme's active site. nih.gov Detailed kinetic studies on this compound are not currently published, but such analyses would be crucial to fully characterize its potential enzymatic interactions.

The binding of a ligand (in this case, a phenyl urea derivative) to its receptor (typically a protein) is the foundational event for its biological activity. The affinity and specificity of this interaction are critical. Techniques such as X-ray crystallography and molecular docking simulations are often employed to visualize and understand these interactions at an atomic level. These methods can reveal the specific amino acid residues in the receptor's binding pocket that interact with the ligand, and the types of chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions). Such information is invaluable for the rational design of more potent and selective inhibitors.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. brieflands.comnih.gov The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. researchgate.net A number of urea derivatives have been synthesized and evaluated for their urease inhibitory potential. researchgate.net The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific IC50 values for this compound against urease are not available in the reviewed literature, studies on analogous compounds have demonstrated a wide range of potencies. For example, some N,N'-disubstituted thioureas and other urea derivatives have shown significant urease inhibitory activity. researchgate.net The inhibitory potential is often influenced by the nature and position of substituents on the phenyl ring.

Below is an interactive table summarizing the urease inhibitory activity of some illustrative urea and thiourea (B124793) derivatives.

| Compound Name | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| N-4-nitrophenyl-N'-4'-nitrophenylurea | Urease | 1.25 | Thiourea | 21.25 ± 0.15 |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 ± 2.45 | Thiourea | 21.25 ± 0.15 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 | Thiourea | 21.25 ± 0.15 |

| Acetohydroxamic acid | Urease | ~2500 (2.5 mM) | - | - |

| Baicalin | Urease | >8000 (8 mM for 50% inhibition) | - | - |

| Ebselen | Urease | ~60 (0.06 mM) | - | - |

Kinase Inhibition Profiles

No data available.

Intracellular Signaling Pathway Modulation Studies

No data available.

Biophysical Characterization of Compound-Target Interactions

No data available.

Surface Plasmon Resonance (SPR) Applications

No data available.

Isothermal Titration Calorimetry (ITC)

No data available.

Differential Scanning Fluorimetry (DSF)

No data available.

Computational and Theoretical Chemistry Studies of 1 Cyclopropyl 3 2,3 Dimethylphenyl Urea

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1-Cyclopropyl-3-(2,3-dimethylphenyl)urea, DFT calculations, often utilizing the B3LYP functional with a suitable basis set like 6-31G*, are instrumental in optimizing the molecular geometry to its lowest energy state. shd-pub.org.rs These calculations provide crucial data on electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. tandfonline.com Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. tandfonline.com

Table 1: Representative DFT-Calculated Electronic Properties for Phenylurea Derivatives (Note: This table presents typical data for analogous phenylurea compounds, as specific experimental data for this compound is not readily available in the literature.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures molecular polarity |

This interactive table is based on generally observed values for similar compounds.

The flexibility of this compound arises from the potential for rotation around several single bonds, particularly the bonds connecting the urea (B33335) bridge to the cyclopropyl (B3062369) and dimethylphenyl rings. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.orgresearchgate.net Studies on similar phenylurea derivatives have shown that the relative orientation of the urea and phenyl groups can lead to different isomers, such as syn and anti conformations. acs.orgresearchgate.net The planarity between the urea group and the phenyl ring is often favored due to extended conjugation, which contributes to the stability of the conformer. researchgate.net The energetic landscape, determined through these calculations, is essential for understanding which shapes the molecule is likely to adopt in different environments. acs.org

Table 2: Illustrative Relative Energies of Phenylurea Conformers (Note: This table illustrates typical findings from conformational analyses of related substituted ureas.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Stability |

| Global Minimum | ~180° (anti-planar) | 0.00 | Most Stable |

| Local Minimum | ~0° (syn-planar) | 1.5 - 3.0 | Less Stable |

| Rotational Barrier | - | 8.0 - 10.0 | Energy to interconvert |

This interactive table is based on representative data for analogous compounds.

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound might interact with biological targets, molecular docking and dynamics simulations are employed. These techniques predict the binding mode and affinity of the compound with a protein, offering insights into its potential biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netekb.eg For urea derivatives, common targets include enzymes like urease, which they are known to inhibit. nih.govtandfonline.com In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the active site of the enzyme, and its binding pose would be scored based on factors like hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The resulting binding energy score provides an estimate of the binding affinity. For instance, docking studies on phenylurea herbicides have been performed against human serum albumin to predict their binding. shd-pub.org.rs

Table 3: Representative Molecular Docking Results for a Urea Derivative with a Target Enzyme (Note: This table provides an example of typical docking results for a urea-based inhibitor with an enzyme like urease.)

| Parameter | Value | Description |

| Binding Affinity | -7.5 kcal/mol | Predicted free energy of binding |

| Key Interacting Residues | HIS-138, ASP-221, MET-364 | Amino acids in the active site forming key contacts |

| Hydrogen Bonds | 2 | Number of H-bonds formed with the protein |

| Hydrophobic Interactions | Phenyl ring with LEU-101, ILE-220 | Non-polar interactions contributing to binding |

This interactive table is based on representative data for analogous compounds.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-protein complex over time. lu.seumd.edu An MD simulation calculates the motion of every atom in the system, providing a detailed view of how the compound and protein interact in a simulated physiological environment. nih.gov These simulations can reveal whether the initial binding pose predicted by docking is stable, identify key conformational changes in the protein upon binding, and provide a more refined estimate of the binding free energy. lu.seumd.edu For example, MD simulations of proteins in urea solutions have been used to understand the molecular basis of protein denaturation. lu.seumd.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which quantify various aspects of the molecular structure such as size, shape, lipophilicity, and electronic properties, are then correlated with the biological activity using statistical methods like multiple linear regression or partial least squares. ukim.mk

For a class of compounds like substituted ureas, a QSAR model could be developed to predict their herbicidal or medicinal properties. nih.govukim.mk Descriptors such as the logarithm of the partition coefficient (logP), molar refractivity, and electronic parameters are commonly used. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Common Molecular Descriptors Used in QSAR Models for Urea Derivatives (Note: This table lists descriptors frequently employed in QSAR studies of bioactive urea compounds.)

| Descriptor | Symbol | Information Provided |

| Log P | cLogP | Lipophilicity/hydrophobicity |

| Molar Refractivity | MR | Molecular volume and polarizability |

| Topological Polar Surface Area | TPSA | Polarity and hydrogen bonding capacity |

| Number of Rotatable Bonds | nRotB | Molecular flexibility |

| Hammett Constant | σ | Electronic effect of substituents |

This interactive table is based on descriptors commonly used in QSAR studies.

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, both 2D and 3D QSAR models can be developed to understand the key molecular features governing their therapeutic effects.

In 2D QSAR studies of similar 1,3-disubstituted urea derivatives with antiproliferative activity, various physicochemical descriptors are correlated with biological activity. derpharmachemica.com These descriptors can include electronic, steric, and lipophilic properties. For a series of compounds including this compound, a typical 2D QSAR study would involve the generation of a dataset of analogues and their corresponding biological activities. Multiple linear regression (MLR), partial least squares (PLS), or other statistical methods would then be used to build the QSAR model. For instance, a hypothetical model might reveal that specific topological indices or electronic parameters of the dimethylphenyl ring are critical for activity.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. These approaches align a series of molecules, including this compound, and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with changes in biological activity. For a set of related urea derivatives, a 3D-QSAR model could highlight the importance of the steric bulk of the cyclopropyl group and the electrostatic potential of the urea moiety for receptor binding. mdpi.com Such models generate contour maps that visualize regions where positive or negative steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net

A hypothetical CoMFA model for a series of analogues of this compound might yield the following statistical parameters:

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient, indicating good predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| SEE | 0.15 | Standard error of the estimate, indicating the precision of the model. |

| F-value | 150.5 | A high F-value indicates a statistically significant regression model. |

| Steric Field Contribution | 55% | Indicates the relative importance of steric properties in determining biological activity. |

| Electrostatic Field Contribution | 45% | Indicates the relative importance of electronic properties in determining biological activity. |

Predictive Modeling for Structure Optimization

The insights gained from QSAR models are directly applied to predictive modeling for the optimization of lead compounds like this compound. By understanding which structural features are likely to enhance biological activity, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success.

For example, if a 3D QSAR model indicates that a larger substituent is favored at a particular position on the dimethylphenyl ring, new analogues incorporating this feature can be designed in silico. researchgate.net The activity of these virtual compounds can then be predicted by the QSAR model before any synthetic work is undertaken. This iterative process of design, prediction, and synthesis significantly accelerates the drug discovery process.

Molecular docking simulations, another key predictive modeling tool, can be used to visualize the binding mode of this compound within the active site of its biological target. nih.gov For instance, in the context of soluble epoxide hydrolase (sEH) inhibition, a target for many urea-based compounds, docking studies can reveal critical hydrogen bonding interactions between the urea moiety and amino acid residues like ASP335 and TYR383. nih.gov These simulations can also highlight the role of the cyclopropyl and dimethylphenyl groups in occupying specific hydrophobic pockets within the enzyme's active site. nih.gov

Based on these predictive models, a structure optimization strategy for this compound could involve:

Modification of the cyclopropyl group: Exploring the impact of substituting the cyclopropyl ring to enhance binding affinity.

Substitution on the phenyl ring: Introducing different functional groups at various positions of the dimethylphenyl ring to probe for additional favorable interactions.

Alteration of the urea linker: Investigating the effect of replacing the urea moiety with bioisosteres to improve metabolic stability or binding affinity.

De Novo Ligand Design Strategies

De novo ligand design represents a creative and powerful computational approach to generating entirely new molecular structures that are predicted to bind to a specific biological target. These methods can be employed to discover novel scaffolds that may be structurally distinct from this compound but retain or improve upon its desired biological activity.

One common strategy involves "growing" a new molecule within the active site of the target protein, piece by piece. Starting with a small fragment, such as the cyclopropyl group or the urea linker, the algorithm adds atoms and functional groups in a step-wise manner, guided by the goal of optimizing interactions with the surrounding amino acid residues. Another approach involves linking together molecular fragments that are known to have some affinity for different parts of the binding site.

For a target of this compound, a de novo design program could identify the key interaction points—for example, a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic regions. The program would then search for novel chemical structures that can place the appropriate functional groups in these positions. This can lead to the discovery of entirely new chemical classes of compounds with the desired biological effect. The use of conformationally restricted elements, such as a cyclopropyl ring, is a known strategy in drug design to improve properties like metabolic stability and receptor binding, a principle that could be applied in de novo design. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics provides the tools and techniques to manage, analyze, and screen vast libraries of chemical compounds. In the context of this compound, cheminformatics plays a crucial role in identifying other commercially available or synthetically accessible compounds with similar properties and potentially similar biological activities.

Virtual screening is a key application of cheminformatics, where large chemical databases are computationally screened to identify a smaller subset of molecules that are most likely to be active against a specific target. This can be done using either ligand-based or structure-based approaches.

In a ligand-based virtual screen, a model of the active compound, such as a pharmacophore model derived from this compound, is used as a query to search for other molecules with a similar arrangement of key chemical features. A pharmacophore model for this compound might consist of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group (the cyclopropyl ring), and an aromatic ring. nih.gov

In a structure-based virtual screen, the 3D structure of the biological target is used. Molecular docking simulations are performed for every compound in a large library, and the molecules are ranked based on their predicted binding affinity for the target's active site. This approach is particularly useful when the structure of the target protein is known.

A typical virtual screening workflow for finding compounds similar to this compound might involve these steps:

| Step | Description |

| 1. Database Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is curated and prepared for screening. |

| 2. Pharmacophore Model Generation | A pharmacophore model is created based on the key features of this compound. |

| 3. Ligand-Based Screening | The database is screened against the pharmacophore model to identify compounds with similar chemical features. |

| 4. Docking-Based Screening | The hits from the ligand-based screen are then docked into the active site of the target protein to predict their binding modes and affinities. |

| 5. Hit Selection and Experimental Validation | The top-ranked compounds are selected for purchase or synthesis and subsequent experimental testing to confirm their biological activity. |

Through these computational and theoretical approaches, the potential of this compound as a lead compound can be thoroughly investigated and optimized, paving the way for the development of new and more effective therapeutic agents.

Biopharmaceutical and Pre Formulation Research in Vitro and in Silico

Metabolic Stability Studies (In Vitro)

Metabolic stability is a critical parameter that influences the pharmacokinetic profile of a drug candidate. In vitro assays using liver-derived systems are standard practice to predict the in vivo metabolic clearance.

Microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes. In these assays, the test compound is incubated with liver microsomes, which are subcellular fractions containing these enzymes, in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance (CLint).

The presence of the cyclopropyl (B3062369) group in 1-Cyclopropyl-3-(2,3-dimethylphenyl)urea is of particular interest. While cyclopropyl rings can be introduced to block metabolism at certain positions and thus enhance metabolic stability, the cyclopropyl group itself can be a site of metabolism. hyphadiscovery.com Metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites. hyphadiscovery.com Additionally, the 2,3-dimethylphenyl moiety may be susceptible to oxidation of the methyl groups or aromatic hydroxylation.

A typical microsomal stability assay for a compound like this compound would involve the following parameters:

| Parameter | Typical Condition |

| System | Human, Rat, Mouse Liver Microsomes |

| Protein Concentration | 0.5 - 1.0 mg/mL |

| Compound Concentration | 1 µM |

| Cofactor | NADPH |

| Incubation Times | 0, 5, 15, 30, 60 minutes |

| Analysis | LC-MS/MS |

The results would be expressed as the percentage of the compound remaining at each time point, the half-life (t½), and the intrinsic clearance (CLint).

Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in an intact cellular environment. bioduro.com Cryopreserved or fresh hepatocytes are incubated with the test compound, and the depletion of the parent compound is measured over time. thermofisher.com

For this compound, this assay would not only confirm the findings from the microsomal stability assay but also evaluate its susceptibility to Phase II conjugation reactions, such as glucuronidation or sulfation, which could occur at a hydroxylated metabolite.

The experimental design for a hepatocyte stability assay would be similar to the microsomal assay but with intact cells:

| Parameter | Typical Condition |

| System | Human, Rat, Mouse Hepatocytes |

| Cell Density | 0.5 - 1 x 10^6 cells/mL |

| Compound Concentration | 1 µM |

| Incubation Times | 0, 15, 30, 60, 120 minutes |

| Analysis | LC-MS/MS |

Data from this assay would also be used to calculate the half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance. nih.gov

Permeability Studies (In Vitro)

Permeability is a key determinant of a drug's oral absorption. In vitro models are used to predict the extent to which a compound can cross the intestinal epithelium.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal permeability. researchgate.net When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, thus mimicking the intestinal barrier. The permeability of a compound is assessed by measuring its transport across the Caco-2 monolayer from the apical (AP) to the basolateral (BL) side, and often in the reverse direction (BL to AP) to investigate the potential for active efflux. nih.gov

The apparent permeability coefficient (Papp) is calculated from these experiments. For a compound like this compound, which is a relatively small, lipophilic molecule, passive diffusion is expected to be a primary mechanism of transport.

A standard Caco-2 permeability assay would have the following setup:

| Parameter | Typical Condition |

| Cell Line | Caco-2 |

| Culture Time | 21 days |

| Transport Direction | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) |

| Compound Concentration | 10 µM |

| Incubation Time | 2 hours |

| Analysis | LC-MS/MS |

The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that assesses a compound's passive permeability across an artificial lipid membrane. nih.govwikipedia.org This assay is useful for predicting passive transcellular permeability and can be performed at different pH values to mimic various sections of the gastrointestinal tract. sigmaaldrich.com

Given its physicochemical properties, this compound would be expected to exhibit good passive permeability. The PAMPA assay would provide a rapid assessment of this property.

The typical conditions for a PAMPA experiment are:

| Parameter | Typical Condition |

| Membrane | Artificial lipid-infused filter |

| pH | 5.0, 6.2, 7.4 |

| Compound Concentration | 10-100 µM |

| Incubation Time | 4-16 hours |

| Analysis | UV-Vis Spectroscopy or LC-MS/MS |

The results are reported as the effective permeability (Pe) in cm/s.

Solubility and Dissolution Rate (In Vitro)

The aqueous solubility and dissolution rate of a drug are critical for its oral absorption, particularly for compounds that are poorly soluble. nih.gov Phenylurea derivatives can often have low aqueous solubility. researchgate.net

In vitro solubility is typically determined by adding an excess of the compound to a buffered solution at a specific pH and temperature, followed by a period of equilibration. The concentration of the dissolved compound is then measured. For compounds with very low solubility, techniques like the shake-flask method are employed.

The dissolution rate, which is the speed at which a solid compound dissolves in a solvent, is also a key parameter. For poorly soluble drugs, the dissolution rate can be the rate-limiting step for absorption. thaiscience.info Standard dissolution apparatus, as described in pharmacopeias, would be used to measure the rate at which this compound dissolves under various conditions (e.g., different pH values simulating the gastrointestinal tract).

A summary of the parameters for these studies is provided below:

| Assay | Parameter | Typical Condition |

| Thermodynamic Solubility | Solvents | pH 1.2, 4.5, 6.8, 7.4 buffers |

| Temperature | 25°C or 37°C | |

| Method | Shake-flask | |

| Analysis | HPLC-UV or LC-MS/MS | |

| Dissolution Rate | Apparatus | USP Apparatus 2 (Paddle) |

| Media | Simulated Gastric and Intestinal Fluids | |

| Temperature | 37°C | |

| Analysis | UV-Vis Spectroscopy or HPLC-UV |

Plasma Protein Binding Studies (In Vitro)

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile. It is the unbound, or "free," fraction of a drug that is available to interact with therapeutic targets, be metabolized, and be excreted. Consequently, a high degree of plasma protein binding can affect a compound's distribution and half-life.

In vitro studies to determine plasma protein binding are a standard component of preclinical development. Common methods employed for these assessments include:

Equilibrium Dialysis: Considered the gold standard, this method involves a semi-permeable membrane separating a compartment containing the compound in plasma from a compound-free buffer compartment. At equilibrium, the concentration of the free compound will be equal on both sides, allowing for the calculation of the bound and unbound fractions.

Ultrafiltration: This technique uses a semi-permeable membrane to separate the free compound from the protein-bound compound by centrifugation. It is a faster method than equilibrium dialysis but can be susceptible to non-specific binding of the compound to the filter membrane.

Ultracentrifugation: This method separates the protein-bound compound from the free compound by high-speed centrifugation, which pellets the proteins and the bound drug. The concentration of the compound in the supernatant represents the free fraction.

For a molecule like this compound, the degree of binding would be influenced by its physicochemical properties, such as lipophilicity. While specific data is not available, the findings from such studies would be crucial for interpreting pharmacokinetic data and predicting the necessary dosage regimens.

Enzyme Induction/Inhibition Studies (In Vitro)

Investigating a compound's potential to induce or inhibit metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, is essential for predicting drug-drug interactions. Enzyme inhibition can lead to decreased metabolism of co-administered drugs, potentially causing toxic accumulation. Conversely, enzyme induction can increase the metabolism of other drugs, possibly reducing their efficacy.

Standard in vitro models to screen for these effects include:

Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP450 enzymes and are widely used for inhibition studies. By incubating the test compound with HLMs and a known CYP450 substrate, any decrease in the formation of the substrate's metabolite indicates inhibition.

Hepatocytes: Cultured human hepatocytes are considered the gold standard for induction studies as they contain the necessary nuclear receptors and transcriptional machinery. The test compound is incubated with hepatocytes for an extended period, after which changes in enzyme activity or mRNA levels are measured.

Recombinant CYP Enzymes: Individual human CYP isoforms expressed in cell lines can be used to identify which specific enzymes are inhibited by a compound.

While some urea-based compounds have been shown to inhibit various enzymes, the specific inhibitory or inductive potential of this compound on metabolic enzymes has not been reported. Such studies would be necessary to assess its safety profile concerning co-administered medications.

Theoretical Bioavailability Prediction (In Silico)

In silico tools provide a rapid and cost-effective way to predict the drug-likeness and potential oral bioavailability of a compound based on its molecular structure. These computational models assess key physicochemical properties that are known to influence absorption, distribution, metabolism, and excretion (ADME). One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

While experimental data for this compound is unavailable, its properties can be calculated using computational software. The table below presents the theoretically predicted physicochemical and pharmacokinetic properties for the compound. These values suggest a high likelihood of good oral bioavailability.

| Parameter | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 218.29 g/mol | Complies with Lipinski's Rule (≤ 500) |

| Log P (Consensus) | 3.05 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 41.11 Ų | Indicates good cell membrane permeability (typically < 140 Ų) |

| Lipinski's Rule of Five | Passes (0 violations) | Suggests good potential for oral bioavailability |

Advanced Structural Characterization and Analytical Method Development for Research Purposes

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. nih.gov This structural information is invaluable for understanding how a compound like "1-Cyclopropyl-3-(2,3-dimethylphenyl)urea" interacts with its biological target at the atomic level, guiding further drug design and optimization. drugdiscoverynews.comnih.govlindushealth.com

Co-crystallization Techniques

To obtain a crystal of "this compound" bound to its target protein, co-crystallization is a commonly employed method. nih.govnih.govcreative-biostructure.com This process involves purifying the target protein and then incubating it with the compound to allow for the formation of a stable complex before setting up crystallization trials. nih.gov

Several factors are critical for successful co-crystallization:

Protein Purity and Stability: A high degree of protein purity and homogeneity is a prerequisite for crystallization.

Ligand Concentration: The compound is typically added in a molar excess to ensure saturation of the protein's binding sites. nih.gov

Solvent: As many small molecules are dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the final concentration of the solvent in the crystallization experiment must be carefully controlled to avoid protein denaturation. sptlabtech.cn

Incubation Conditions: The temperature and duration of the incubation of the protein-ligand mixture can affect complex formation and stability. nih.gov

Alternative to co-crystallization, soaking the ligand into pre-existing crystals of the apo-protein (protein without the ligand) is another viable strategy. nih.govnih.govresearchgate.net This method is often simpler but depends on the crystal lattice being porous enough to allow the compound to diffuse into the binding site without disrupting the crystal. researchgate.net

Table 1: General Co-crystallization Conditions for a Small Molecule-Protein Complex

| Parameter | Condition | Rationale |

| Protein Concentration | 5-15 mg/mL | High concentration promotes crystal formation. |

| Ligand Concentration | 1-10 mM (in stock) | Ensures molar excess over the protein. |

| Incubation Time | 30 minutes to several hours | Allows for stable complex formation. |

| Incubation Temperature | 4°C or Room Temperature | Dependent on protein stability. |

| Crystallization Method | Vapor Diffusion (Hanging or Sitting Drop) | A common and effective method for screening crystallization conditions. |

This table represents typical starting conditions and would be optimized for the specific protein-ligand complex.

Structure Determination and Refinement

Once diffraction-quality crystals of the "this compound"-target complex are obtained, X-ray diffraction data are collected, often using a synchrotron source for high-intensity X-rays. creative-biostructure.com The resulting diffraction pattern is used to calculate an electron density map. The known amino acid sequence of the protein is then fitted into this map, and the structure of the bound ligand is modeled. rsc.org

The final step is refinement, a process that optimizes the fit of the atomic model to the experimental data, resulting in a detailed three-dimensional structure. rsc.org This refined structure reveals crucial information such as:

The precise binding orientation of "this compound" within the active site.

Key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the protein.

The conformation of the compound when bound to the target.

Any conformational changes in the protein that occur upon ligand binding. nih.gov

This detailed structural basis is instrumental in rationalizing the compound's activity and guiding the design of analogs with improved potency and selectivity. nih.govnih.gov

Advanced Spectroscopic Techniques for Mechanistic Elucidation

While X-ray crystallography provides a static picture of the ligand-target interaction, spectroscopic techniques offer insights into the dynamic aspects of this interaction in solution and can be used to identify products of biotransformation. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on binding affinity, the identity of the amino acids involved in the interaction, and the conformation of the ligand in the bound state. marquette.edufrontiersin.org

For a compound like "this compound", several NMR experiments can be employed:

Chemical Shift Perturbation (CSP): By acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of the compound, changes in the chemical shifts of specific amino acid residues upon binding can be monitored. frontiersin.orgmanchester.ac.uk Residues with significant chemical shift perturbations are likely to be at or near the binding site.

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for detecting weak to moderate binding. It identifies which protons on the ligand are in close contact with the protein, providing a map of the ligand's binding epitope. marquette.edu

Nuclear Overhauser Effect (NOE) Spectroscopy: Transferred NOE experiments can be used to determine the conformation of the bound ligand.

Table 2: Hypothetical ¹H Chemical Shift Changes in "this compound" upon Binding to a Target Protein (STD NMR)

| Proton Group | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Difference (ppm) | Interpretation |

| Cyclopropyl-H | 0.5 - 0.9 | 0.4 - 0.8 | -0.1 | In proximity to the protein surface. |

| Dimethylphenyl-CH₃ | 2.2 - 2.4 | 2.1 - 2.3 | -0.1 | In proximity to the protein surface. |

| Phenyl-H | 7.0 - 7.3 | 6.8 - 7.1 | -0.2 | Stronger interaction with the protein. |

| Urea-NH | 6.5, 8.0 | 6.3, 7.8 | -0.2 | Involved in binding, possibly hydrogen bonding. |

This table is a hypothetical representation of data that could be obtained from an STD NMR experiment.

Mass Spectrometry for In Vitro Biotransformation Product Identification

Understanding the metabolic fate of "this compound" is crucial. In vitro metabolism studies, often using liver microsomes or S9 fractions, are performed to identify potential metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary technique for this purpose. youtube.comnih.govyoutube.com

The process involves incubating the parent compound with the metabolically active system and then analyzing the resulting mixture. By comparing the chromatograms of the incubated sample with a control, new peaks corresponding to potential metabolites can be identified. HRMS provides the accurate mass of these metabolites, which allows for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, helping to pinpoint the site of metabolic modification (e.g., hydroxylation, oxidation). youtube.com

Common metabolic transformations for a compound like "this compound" could include:

Hydroxylation of the dimethylphenyl ring.

Oxidation of the cyclopropyl (B3062369) group.

N-dealkylation.

Development of Quantitative Assays for Research Samples

For pharmacokinetic and other research studies, a robust and sensitive quantitative assay is required to measure the concentration of "this compound" in various biological matrices, such as plasma or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high selectivity and sensitivity. nih.govnih.gov

The development of a quantitative LC-MS/MS method involves:

Optimization of Chromatographic Conditions: A suitable reverse-phase HPLC or UHPLC column is chosen to achieve good separation of the analyte from endogenous matrix components. The mobile phase composition and gradient are optimized to ensure a short run time and good peak shape. nih.gov

Mass Spectrometry Tuning: The compound is infused into the mass spectrometer to optimize the ionization parameters (typically using electrospray ionization, ESI) and to identify the most abundant and stable precursor ion.

Selection of SRM Transitions: The precursor ion is fragmented, and the most intense and specific product ions are selected for Selected Reaction Monitoring (SRM). The transition from the precursor ion to the product ion is highly specific to the analyte.

Use of an Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound is used as an internal standard to correct for variations in sample preparation and instrument response. nih.gov

Method Validation: The assay is validated according to established guidelines to ensure its accuracy, precision, linearity, and stability. nih.gov

Table 3: Example of LC-MS/MS Parameters for Quantification of a Phenylurea Compound

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the compound |

| Product Ion (m/z) | Specific fragment ion |

| Internal Standard | Stable isotope-labeled analog |

This table provides an example of typical parameters for a quantitative LC-MS/MS method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in various biological matrices for research purposes. Such a method enables the exploration of the compound's pharmacokinetic profile and its disposition in preclinical studies. The methodology described herein is a representative approach based on established principles for similar small molecule urea-based compounds. nih.govnih.gov

Sample Preparation:

A critical first step in the bioanalytical workflow is the efficient extraction of the analyte from the biological matrix, such as plasma or serum. A common and effective technique is protein precipitation, which is favored for its simplicity and high-throughput applicability. nih.govnih.gov In a typical procedure, a small volume of the biological sample is mixed with a threefold to fourfold volume of a cold organic solvent, such as methanol (B129727) or acetonitrile, which may be enriched with a suitable internal standard. nih.gov The internal standard, a structurally similar compound, is crucial for correcting for variability during sample processing and analysis. After vortexing to ensure thorough mixing and complete protein precipitation, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then carefully transferred for injection into the LC-MS/MS system. nih.gov

Chromatographic Separation:

Achieving adequate chromatographic separation is vital to minimize matrix effects and to distinguish the analyte from other endogenous components. A reverse-phase C18 column is frequently employed for the separation of small molecules like this compound. nih.gov A gradient elution program using a binary mobile phase system allows for the efficient separation and elution of the compound. A representative system would consist of Mobile Phase A, an aqueous solution containing a modifier like 0.1% formic acid to improve peak shape and ionization efficiency, and Mobile Phase B, an organic solvent such as acetonitrile or methanol. nih.govnih.gov A gradient program would typically start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the analyte, followed by a re-equilibration step to the initial conditions before the next injection. This ensures reproducibility between runs. The short run time of such a method, often between 2 to 5 minutes, allows for the high-throughput analysis of samples. nih.govbioanalysis-zone.com

Mass Spectrometric Detection:

Tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis. researchgate.net Ionization of the analyte is typically achieved using a positive electrospray ionization (ESI+) source, as the urea (B33335) functionality is readily protonated. nih.gov In the MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of this compound. This precursor ion is then fragmented in the collision cell (Q2), and a specific product ion is selected by the third quadrupole (Q3) for detection. The transition from the precursor ion to the product ion (Q1/Q3) is highly specific to the analyte, minimizing interference from other compounds. researchgate.net A similar specific transition is monitored for the internal standard.

A hypothetical data table for a developed LC-MS/MS method for this compound is presented below. Please note that these are representative values and would need to be determined experimentally.

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | Structurally similar analog |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Q1/Q3 Transition (Analyte) | To be determined experimentally |

| Q1/Q3 Transition (Internal Standard) | To be determined experimentally |

| Lower Limit of Quantification (LLOQ) | To be determined experimentally |

| Upper Limit of Quantification (ULOQ) | To be determined experimentally |

| Inter-day Precision (%CV) | <15% |

| Inter-day Accuracy (%Bias) | ±15% |

Method validation would be performed according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability. nih.gov

High-Throughput Screening Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a biological target of interest. sigmaaldrich.comnih.gov The development of a robust and reliable HTS assay is a multi-step process that involves careful planning, optimization, and validation. nih.gov

Assay Principle and Design:

The initial step in developing an HTS assay for a compound like this compound is to define the biological target and the assay principle. Depending on the research objective, the assay could be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or a specific cellular phenotype. researchgate.net For instance, if this compound is being investigated as a potential enzyme inhibitor, an in vitro biochemical assay would be appropriate. This could involve a purified enzyme and a substrate that produces a detectable signal (e.g., fluorescence, luminescence, or color change) upon enzymatic conversion. researchgate.net The assay would be designed to measure the reduction in signal in the presence of the test compound.

Miniaturization and Automation:

A key feature of HTS is the miniaturization of the assay into a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. sigmaaldrich.comnih.gov The entire process, from compound dispensing to signal detection, is typically automated using robotic liquid handlers and plate readers. youtube.comyoutube.com This high degree of automation ensures consistency, minimizes human error, and allows for the screening of thousands of compounds per day. youtube.com

Assay Validation and Performance Metrics:

Before initiating a full-scale screening campaign, the HTS assay must be rigorously validated to ensure its reliability and robustness. A critical statistical parameter used for this purpose is the Z'-factor, which provides a measure of the assay's quality by considering the separation between the positive and negative control signals relative to the signal variability. nih.gov A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

The following table outlines the key steps and considerations in the development of a high-throughput screening assay.

| Step | Description | Key Considerations |

| Assay Development | Design and optimization of the biological assay. | Choice of biological target, detection method (fluorescence, luminescence, etc.), and reagent stability. |

| Miniaturization | Adaptation of the assay to a microplate format. | Well volume, plate type (e.g., black plates for fluorescence assays), and prevention of evaporation. |

| Automation | Integration of robotic systems for liquid handling and plate reading. | Programming of liquid handlers, incubators, and detectors for unattended operation. youtube.com |

| Validation | Assessment of assay performance using statistical metrics. | Calculation of Z'-factor, signal-to-background ratio, and confirmation of reproducibility. |

| Pilot Screen | Screening of a small, diverse set of compounds. | Identification of potential issues with the assay or compound library before full-scale screening. |

| Full-Scale Screen | Screening of the entire compound library. | Data acquisition, management, and primary hit identification. |

| Hit Confirmation | Re-testing of primary hits to eliminate false positives. | Confirmation of activity in the primary assay and potentially in a secondary, orthogonal assay. |

The results from a successful HTS campaign would identify compounds like this compound as potential starting points for further investigation and optimization in the drug discovery process. sigmaaldrich.com

Future Directions and Emerging Research Avenues for 1 Cyclopropyl 3 2,3 Dimethylphenyl Urea

Innovations in Synthetic Methodologies for Urea (B33335) Scaffolds

The synthesis of urea derivatives, a cornerstone of medicinal chemistry for decades, is undergoing a significant transformation. nih.gov While traditional methods often rely on the use of hazardous reagents like phosgene (B1210022) to create isocyanate intermediates, modern research is focused on developing safer, more efficient, and environmentally benign alternatives. nih.gov These innovations are critical for the sustainable and scalable production of complex urea-based molecules. nih.gov

Recent breakthroughs include the use of enzyme-enabled "scaffold hopping," where enzymatic oxidation creates versatile intermediates that can be chemically modified into a diverse range of structures from a single starting compound. rice.edu This chemoenzymatic strategy combines the precision of enzymes with the flexibility of chemical reactions, allowing access to new chemical spaces with fewer steps. rice.edu Another green chemistry approach involves visible light-mediated photocatalysis. acs.org This technique can facilitate complex reactions like cyclization-desulfurization at room temperature using organic photocatalysts, eliminating the need for metal catalysts and harsh solvents. acs.org Such methods are not only more sustainable but also show great potential for industrial application. acs.org

Furthermore, synthetic biology offers novel routes through the engineering of metabolic pathways in microorganisms. nih.gov By creating synthetic scaffold systems that co-localize enzymes, it is possible to increase the efficiency of biosynthetic pathways, potentially enabling the production of complex pharmaceutical precursors in a controlled biological environment. nih.gov

Table 1: Emerging Synthetic Methodologies for Urea-Based Scaffolds

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes, such as engineered cytochromes, to perform selective oxidations on a starting scaffold, which is then chemically diversified. | High selectivity, access to previously unattainable transformations, ability to generate diverse structures from a common precursor. | rice.edu |

| Visible-Light Photocatalysis | Employs an organic photocatalyst (e.g., Rhodamine 6G) and visible light to drive reactions like cyclization and desulfurization. | Environmentally friendly, mild reaction conditions (room temperature), avoids heavy metal catalysts and hazardous solvents. | acs.org |

| Synthetic Biology Scaffolds | Involves the engineering of protein or nucleic acid-based scaffolds within microorganisms to cluster pathway enzymes together. | Increases efficiency of metabolic pathways, reduces toxic intermediates, and enhances product yield in biosynthetic processes. | nih.gov |

Exploration of New Biological Targets and Mechanisms

Urea derivatives are recognized for their ability to form stable hydrogen bonds with protein targets, making them a versatile scaffold in drug design. nih.gov While 1-Cyclopropyl-3-(2,3-dimethylphenyl)urea and its analogs are known as potent inhibitors of soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic therapies, the broader class of urea compounds shows promise against a wide array of biological targets. nih.gov

Research is actively exploring new applications for urea-based molecules. For instance, novel diarylurea derivatives are being investigated as potent antiproliferative agents against various human cancer cell lines, including melanoma, renal cancer, and breast cancer. mdpi.com Some of these compounds have demonstrated lethal effects on cancer cells, highlighting their potential as leads for new oncology drugs. mdpi.com In the realm of infectious diseases, new adamantyl urea derivatives have shown outstanding growth inhibition against multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov

Beyond directly targeting enzyme active sites, research is uncovering novel mechanisms of action. One innovative strategy for developing urease inhibitors involves targeting the metallochaperone UreG. plos.org By inhibiting UreG's GTPase activity, a drug can disrupt the insertion of nickel into apo-urease, preventing the enzyme's maturation and activation. plos.org This represents a shift from conventional active-site inhibition to targeting accessory proteins essential for enzyme function. plos.org Furthermore, pharmacogenomic studies are revealing the role of transporters like OCT1 and signaling pathways involving MAP3K5 in the response to urea-based drugs such as hydroxyurea, opening avenues for personalized medicine. mdpi.com

Table 2: Selected Biological Targets and Mechanisms for Urea Derivatives

| Target/Mechanism | Therapeutic Area | Description | Reference(s) |

|---|---|---|---|